5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
CAS No.: 2097904-38-4
Cat. No.: VC4515516
Molecular Formula: C13H13BrN4O2S
Molecular Weight: 369.24
* For research use only. Not for human or veterinary use.
![5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine - 2097904-38-4](/images/structure/VC4515516.png)
Specification
CAS No. | 2097904-38-4 |
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Molecular Formula | C13H13BrN4O2S |
Molecular Weight | 369.24 |
IUPAC Name | [3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Standard InChI | InChI=1S/C13H13BrN4O2S/c1-8-17-11(7-21-8)12(19)18-3-2-10(6-18)20-13-15-4-9(14)5-16-13/h4-5,7,10H,2-3,6H2,1H3 |
Standard InChI Key | UZDCGEDVNXYAEW-UHFFFAOYSA-N |
SMILES | CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a pyrimidine backbone substituted at the 2-position with a pyrrolidin-3-yloxy group and at the 5-position with a bromine atom. The pyrrolidine ring is further functionalized at its 1-position with a 2-methyl-1,3-thiazole-4-carbonyl moiety. This intricate structure combines three heterocyclic systems:
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Pyrimidine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Pyrrolidine: A five-membered saturated ring containing one nitrogen atom.
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Thiazole: A five-membered aromatic ring with sulfur and nitrogen atoms at positions 1 and 3, respectively .
Molecular Formula and Weight
The molecular formula is C₁₃H₁₃BrN₄O₂S, with a molecular weight of 369.24 g/mol. Table 1 contrasts this compound with structurally related analogs:
Table 1: Comparative molecular data for brominated heterocycles.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 5-bromo-2-substituted pyrimidines typically involves condensation reactions between brominated precursors and nucleophilic partners. A notable patent (CN110642788A) describes a one-step protocol using 2-bromomalonaldehyde and amidine derivatives under acidic conditions . While this method achieves a 33% yield for 5-bromo-2-phenylpyrimidine , adapting it to the target compound would require:
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Functionalization of pyrrolidine: Introducing the 2-methylthiazole-4-carbonyl group via acyl chloride coupling.
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Oxy-group installation: Mitsunobu or nucleophilic substitution reactions to attach the pyrrolidin-3-yloxy group to pyrimidine .
Optimization Challenges
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Low yields: Grignard-based approaches for analogous pyrimidines report yields of 20–41% , highlighting inherent inefficiencies in brominated heterocycle synthesis.
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Steric hindrance: The bulky thiazole-pyrrolidine substituent complicates coupling reactions, necessitating high-temperature or catalytic conditions .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar functional groups:
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Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carbonyl and ether linkages.
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Limited aqueous solubility (estimated <1 mg/mL) attributable to the hydrophobic thiazole and pyrrolidine moieties.
Stability studies are absent in literature, but analogous bromopyrimidines exhibit sensitivity to UV light and prolonged exposure to moisture .
Spectroscopic Data
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